6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyrazoles. . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole involves several steps, including the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method involves a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are typically followed by trapping reactions with various electrophiles . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-b]pyrazole scaffold.
Substitution: Substitution reactions, such as halogenation or alkylation, can be carried out using common reagents like halogens or alkyl halides.
Common reagents and conditions used in these reactions include metal amides, electrophiles, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can be compared with other similar compounds, such as:
Indole derivatives: These compounds share some structural similarities and biological activities with imidazo[1,2-b]pyrazoles.
Pyrazole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific and industrial applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which may offer advantages in terms of solubility, stability, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-cyclopentyl-1-ethylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-2-14-7-8-15-12(14)9-11(13-15)10-5-3-4-6-10/h7-10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQSLYFHAMWVKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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